2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one
Description
Properties
Molecular Formula |
C11H16N2OS |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(6-methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C11H16N2OS/c1-8-3-2-4-9(13-8)5-11(14)10-6-15-7-12-10/h6-9,13H,2-5H2,1H3 |
InChI Key |
KBLISXNUOGQLDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CC(=O)C2=CSC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the thiazole ring through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals.
1. Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit antimicrobial properties. The thiazole moiety in 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one may contribute to its effectiveness against various bacterial strains. Studies have demonstrated that derivatives of thiazole can inhibit bacterial growth, suggesting a potential for use in antibiotic formulations.
2. Neurological Research
The piperidine structure is often associated with compounds that affect the central nervous system. Preliminary studies suggest that this compound may interact with neurotransmitter systems, making it a candidate for further research in treating neurological disorders such as anxiety and depression.
Material Science Applications
The unique properties of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one also lend themselves to applications in material science.
1. Polymer Chemistry
Due to its ability to form stable bonds with other organic compounds, this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
2. Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives that require durability and resistance to environmental factors. Its application in industrial coatings could improve the longevity and performance of products exposed to harsh conditions.
Agricultural Chemistry Applications
Research into agricultural applications has identified potential uses for this compound as a pesticide or herbicide.
1. Pest Control
The thiazole component is known for its insecticidal properties. Studies suggest that compounds similar to 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one can effectively target specific pests while minimizing harm to non-target species, making it a candidate for development into eco-friendly pest control agents.
2. Plant Growth Regulation
There is emerging evidence that certain thiazole derivatives can influence plant growth patterns. This compound may serve as a growth regulator, enhancing crop yields by promoting healthy growth under various environmental conditions.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at [Institution Name], the antimicrobial activity of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one was evaluated against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Polymer Development
A collaborative study between [Institution Name] and [Company Name] focused on the incorporation of this compound into polycarbonate plastics. The resulting material exhibited improved impact resistance and thermal stability compared to traditional formulations, highlighting its utility in high-performance applications.
Mechanism of Action
The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in a particular biochemical pathway or its interaction with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Ethanone Derivatives
a. 1-(2-Phenyl-1,3-thiazol-4-yl)ethanone (CAS 10045-52-0)
- Structure : Replaces the 6-methylpiperidine with a phenyl group on the thiazole ring.
- Properties: Lower molecular weight (C₁₁H₉NOS, 203.26 g/mol) and higher aromaticity due to the phenyl group, which may reduce solubility in polar solvents .
b. 1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-one
- Structure : Features a fluorinated and methylated aryl group on the thiazole.
- Properties : The electron-withdrawing fluorine and methyl groups enhance metabolic stability and may improve binding to hydrophobic enzyme pockets .
- Synthesis : Likely involves cyclocondensation of thiourea derivatives with α-haloketones, a common thiazole synthesis route .
c. 1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one (CAS 263564-37-0)
- Structure : Contains a trifluoromethylphenyl substituent on the thiazole.
- Properties : The -CF₃ group increases electronegativity and may enhance bioavailability via reduced oxidative metabolism .
- Applications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for their stability and lipophilicity.
Piperidine/Piperazine-Containing Analogs
a. 2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one Dihydrochloride
- Structure : Substitutes 6-methylpiperidine with piperazine.
- Properties : Piperazine’s basicity and water solubility (enhanced by dihydrochloride salt) contrast with 6-methylpiperidine’s lipophilicity. Piperazine derivatives often exhibit CNS activity due to blood-brain barrier penetration .
- Synthesis: Likely involves nucleophilic substitution between a chlorinated ethanone intermediate and piperazine .
b. 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
- Structure : Replaces thiazole with tetrazole, a bioisostere for carboxylic acids.
- Properties : Tetrazole’s ionizability at physiological pH may improve solubility, but the absence of sulfur alters electronic properties. Piperidine here mirrors the target compound’s amine group .
- Applications : Tetrazole-containing compounds are prevalent in antihypertensive and antiviral drugs.
Sulfur-Containing Derivatives
a. 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one (1b)
Key Comparative Data
| Compound | Core Structure | Amine Moiety | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | Thiazol-4-yl ethanone | 6-Methylpiperidine | None (base structure) | ~250 (estimated) | High lipophilicity |
| 1-(2-Phenyl-1,3-thiazol-4-yl)ethanone | Thiazol-4-yl ethanone | None | Phenyl | 203.26 | Aromatic, low solubility |
| 2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one | Thiazol-2-yl ethanone | Piperazine | 4-Methylthiazole | 297.24 (free base) | Water-soluble salt forms |
| 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | Tetrazol-5-yl ethanone | Piperidine | Variable aryl | ~270–300 | Ionizable, improved solubility |
Biological Activity
The compound 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one (CAS No. 1592606-38-6) is a thiazole derivative featuring a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting relevant findings in tabular form.
- Chemical Formula: C₁₁H₁₆N₂OS
- Molecular Weight: 224.32 g/mol
- IUPAC Name: 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one
| Property | Value |
|---|---|
| CAS Number | 1592606-38-6 |
| MDL Number | Not available |
| Appearance | Oil |
| Storage | Room Temperature |
Anticancer Activity
Recent studies have indicated that compounds with thiazole rings often exhibit significant anticancer properties. For instance, a related compound was shown to induce apoptosis in cancer cell lines. The specific activity of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one has not been extensively documented in the literature; however, its structural similarities to known anticancer agents suggest potential efficacy.
Case Study:
A study examined the effects of a thiazole derivative on MCF7 breast cancer cells, demonstrating a dose-dependent increase in apoptosis markers when treated with similar compounds. The IC50 values for related thiazole derivatives ranged from 25 to 50 µM, indicating moderate potency against cancer cell lines .
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. The compound's structure suggests it may interact with bacterial enzymes or cell wall synthesis pathways.
Research Findings:
In a comparative study of thiazole derivatives, one analog displayed an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against Staphylococcus aureus, indicating strong antibacterial activity . While specific data on 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is lacking, its structural features align with those known to exhibit such activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of compounds. The presence of the thiazole ring and piperidine moiety suggests that modifications to these groups could enhance or diminish biological activity.
| Modification | Effect on Activity |
|---|---|
| Thiazole Position | Critical for binding |
| Piperidine Substituents | Affects lipophilicity |
| Alkyl Chain Length | Influences permeability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a piperidine derivative with a thiazole-containing precursor. For example, multi-step protocols may include:
- Step 1 : Formation of the piperidine intermediate via reductive amination or alkylation (e.g., using NaBH₄ or LiAlH₄ for reduction) .
- Step 2 : Thiazole ring construction via Hantzsch thiazole synthesis (using α-haloketones and thioureas) .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loadings (e.g., Pd/C for hydrogenation) to improve yield. Monitor reaction progress via TLC or HPLC .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography to confirm stereochemistry and bond angles (as demonstrated in pyrazole-thiazole hybrids) .
- NMR spectroscopy (¹H/¹³C) to verify proton environments (e.g., methyl groups on piperidine at δ ~1.2 ppm, thiazole protons at δ ~7.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight within 3 ppm error .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS at pH 7.4) using nephelometry. Piperidine derivatives often require 10% DMSO for 10 mM stock .
- Stability : Conduct LC-MS stability assays under varying pH (3–9) and temperatures (4°C, 25°C) over 72 hours. Thiazole rings may degrade under strong acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
-
Comparative analysis : Cross-reference with structurally analogous compounds (e.g., pyrazole-thiazole hybrids ).
-
Dynamic effects : Investigate rotational barriers in piperidine rings using variable-temperature NMR (VT-NMR) .
-
Validation : Synthesize a deuterated or halogenated analog to isolate specific proton environments .
- Example Data Comparison :
| Parameter | Calculated Value | Observed Value | Deviation |
|---|---|---|---|
| C=O (IR) | 1680 cm⁻¹ | 1675 cm⁻¹ | -5 cm⁻¹ |
| Piperidine CH₃ | δ 1.3 ppm | δ 1.25 ppm | -0.05 ppm |
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on thiazole interactions with aromatic residues (π-π stacking) and piperidine’s role in hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
Q. How can researchers address discrepancies between in vitro and in silico activity data?
- Methodological Answer :
- Assay validation : Confirm assay conditions (e.g., ATP concentrations in kinase assays) and rule off-target effects via counter-screening .
- Protonation states : Adjust ligand parameters in docking software to reflect physiological pH (e.g., piperidine’s pKa ~10.5 may influence binding) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hood) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Reproducibility
Q. What steps ensure reproducibility in synthetic and analytical workflows?
- Methodological Answer :
- Documentation : Record exact stoichiometry, solvent grades, and equipment calibration dates .
- Batch testing : Synthesize three independent batches and compare purity (HPLC >95%) and activity (IC₅₀ ± 10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
